molecular formula C23H25FN2O3 B11079910 8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11079910
M. Wt: 396.5 g/mol
InChI Key: FCBRLORQVUWBRL-UHFFFAOYSA-N
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Description

8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a synthetic organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a][1,4]benzodiazepine core with various substituents such as ethoxy, fluoro, and methoxy groups. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a][1,4]benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the core structure.

    Introduction of Substituents: The ethoxy, fluoro, and methoxy groups are introduced through various substitution reactions. For example, the fluoro group can be introduced via nucleophilic aromatic substitution, while the ethoxy and methoxy groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.

Scientific Research Applications

8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the biological activity of benzodiazepines and their interactions with biological targets.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of anxiety, insomnia, and seizures.

    Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar pharmacological effects.

    Clonazepam: A benzodiazepine used primarily for its anticonvulsant properties.

Uniqueness

8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the fluoro and methoxy groups, in particular, may influence the compound’s binding affinity and selectivity for the GABA receptor, as well as its metabolic stability and pharmacokinetic profile.

Properties

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

IUPAC Name

8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C23H25FN2O3/c1-4-28-21-11-15-14-25-23(17-12-16(27-3)8-9-18(17)24)19-7-6-10-26(19)20(15)13-22(21)29-5-2/h6-13,23,25H,4-5,14H2,1-3H3

InChI Key

FCBRLORQVUWBRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=C(C=CC(=C4)OC)F)OCC

Origin of Product

United States

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